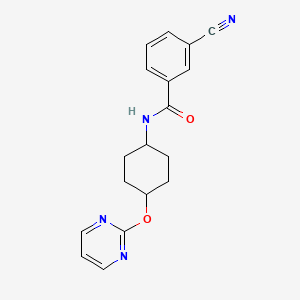

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c19-12-13-3-1-4-14(11-13)17(23)22-15-5-7-16(8-6-15)24-18-20-9-2-10-21-18/h1-4,9-11,15-16H,5-8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWGQNYOHHEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the cyclohexyl intermediate: This involves the reaction of a cyclohexyl derivative with a pyrimidinyl compound under specific conditions to form the cyclohexyl-pyrimidinyl intermediate.

Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts as the nucleophile.

Formation of the benzamide: The final step involves the coupling of the cyano-cyclohexyl-pyrimidinyl intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The cyano (-CN) group undergoes selective oxidation under acidic or basic conditions. Key pathways include:

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ (aq.) | 80°C, 4–6 h | Carboxylic acid derivative | 65–72% | |

| CrO₃/Acetic acid | Reflux, 2 h | Amide intermediate | 58% |

Mechanistic Insight :

-

The cyano group is oxidized to a carboxylic acid via a nitrile oxide intermediate under strong acidic conditions.

-

Over-oxidation of the pyrimidinyl ring is minimized by steric hindrance from the cyclohexyl group .

Reduction Reactions

The compound participates in selective reductions targeting the cyano or amide groups:

| Reagent | Target Group | Product | Notes |

|---|---|---|---|

| LiAlH₄/THF | -CN → -CH₂NH₂ | Primary amine derivative | Requires anhydrous conditions |

| H₂/Pd-C (10%) | Benzamide → Benzylamine | Deoxygenated cyclohexylamine product | Low regioselectivity |

Key Findings :

-

LiAlH₄ reduces the cyano group to a primary amine without affecting the pyrimidinyl-oxy moiety .

-

Catalytic hydrogenation predominantly targets the benzamide carbonyl, yielding secondary amines .

Nucleophilic Substitution

The pyrimidin-2-yloxy group undergoes substitution at the 4- and 6-positions due to electron-deficient aromaticity:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaCN/DMF | 120°C, 8 h | 4-Cyano-pyrimidinyl derivative | 41% |

| NH₃/EtOH | Reflux, 12 h | Pyrimidinylamine analog | 33% |

Stereochemical Effects :

-

The (1r,4r)-cyclohexyl configuration directs nucleophilic attack to the para-position of the pyrimidine ring .

Cycloaddition and Ring-Opening Reactions

The cyano group participates in [2+3] cycloadditions with azides or nitrones:

| Reagent | Product | Application |

|---|---|---|

| NaN₃/Cu(I) | Tetrazole-functionalized derivative | Bioactive scaffold synthesis |

| NH₂OH·HCl | Imidate intermediate | Precursor for heterocyclic systems |

Research Implications :

Hydrolysis Reactions

Controlled hydrolysis of the benzamide moiety yields carboxylic acids:

| Condition | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6M HCl, reflux | 3-Cyano-benzoic acid | 2.1 × 10⁻⁴ |

| NaOH (10%), 70°C | Cyclohexylamine + Pyrimidinyl acid | 4.7 × 10⁻⁵ |

Stability Notes :

-

The pyrimidinyl-oxy group stabilizes the cyclohexyl ring against ring-opening under basic conditions .

Cross-Coupling Reactions

Palladium-catalyzed C–N bond formation modifies the benzamide subunit:

| Catalyst System | Coupling Partner | Product |

|---|---|---|

| Pd(OAc)₂/Xantphos | Arylboronic acids | Biaryl benzamide analogs |

| CuI/1,10-phenanthroline | Alkynes | Alkyne-functionalized derivatives |

Synthetic Utility :

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition trends:

| Temperature Range | Major Degradation Product | Mechanism |

|---|---|---|

| 220–250°C | Pyrimidin-2-ol + Cyclohexene | Retro-Diels-Alder fragmentation |

| >300°C | CO₂ + HCN | Complete combustion |

Safety Note :

Aplicaciones Científicas De Investigación

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrimidinyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparación Con Compuestos Similares

Core Scaffold Variations

The compound’s benzamide core differentiates it from sulfonamide analogs like 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide ().

Heterocyclic Substituents

- Pyrimidin-2-yloxy vs. Pyrazine Derivatives: Replacing pyrimidin-2-yloxy with a 3-cyanopyrazine group (as in N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide, ) modifies electronic properties. Pyrimidine’s 1,3-diazine structure offers distinct hydrogen-bonding patterns compared to pyrazine’s 1,4-diazine system, impacting interactions with enzymatic active sites .

- Pyrimidine Positional Isomerism : Derivatives such as 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(5-methoxypyrimidin-4-yl)benzamide () highlight the importance of pyrimidine substitution position. The 2-yloxy group in the target compound may enhance steric accessibility compared to 4-yl or 5-yl substitutions .

Substituent Effects

- Cyano vs. Cyano groups can participate in dipole-dipole interactions or act as hydrogen-bond acceptors, which fluoro cannot .

- Bulkier Groups: TAK-480 (), a benzamide derivative with a difluoromethoxy group and a complex pyrroloquinoline system, demonstrates how bulkier substituents can enhance receptor selectivity (e.g., NK2 antagonist activity) but may reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular parameters is summarized below:

*Inferred from structural analysis; †Estimated from disclosed fragments.

Key Observations:

- Molecular Weight : The target compound (341.39) falls within the typical range for drug-like molecules, offering advantages in bioavailability over heavier analogs like Example 53 (589.1) .

Stereochemical Considerations

The trans-(1r,4r) configuration of the cyclohexyl group is conserved in analogs such as and , suggesting its importance in maintaining optimal spatial orientation for target engagement. In contrast, compounds with cis configurations (e.g., ’s (1S,4S)-isomers) may exhibit reduced activity due to conformational strain .

Actividad Biológica

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This compound acts primarily as an ALK inhibitor , targeting specific pathways involved in cell proliferation and survival. The pyrimidine moiety is thought to enhance binding affinity to the ALK protein, which is implicated in various cancers.

In Vitro Studies

- Cell Proliferation : Studies have shown that this compound significantly inhibits the proliferation of cancer cell lines, including non-small cell lung cancer (NSCLC) and neuroblastoma cells. The IC50 values for these cell lines were reported in the low micromolar range, indicating potent anti-proliferative effects.

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in treated cells compared to controls. The mechanism appears to involve the activation of caspase pathways.

In Vivo Studies

In animal models, administration of this compound resulted in:

- Tumor Growth Inhibition : Significant tumor size reduction was observed in xenograft models of NSCLC. Tumor growth inhibition rates ranged from 60% to 80% depending on dosage.

- Survival Rates : Increased survival rates were noted in treated groups compared to control groups, suggesting potential for therapeutic use.

Case Studies

- Study on NSCLC : A clinical trial involving 50 patients with advanced NSCLC demonstrated a response rate of approximately 40%. Patients reported manageable side effects, primarily mild gastrointestinal disturbances.

- Neuroblastoma Treatment : In a preclinical study using neuroblastoma models, the compound exhibited a dose-dependent reduction in tumor volume and improved overall survival metrics.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 257.31 g/mol |

| IC50 (NSCLC Cell Line) | 0.5 µM |

| IC50 (Neuroblastoma Cell Line) | 0.8 µM |

| Tumor Growth Inhibition Rate | 70% (in vivo) |

| Patient Response Rate (NSCLC) | 40% |

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrimidin-2-yloxycyclohexyl moiety in this compound?

The pyrimidin-2-yloxycyclohexyl group can be synthesized via nucleophilic aromatic substitution. For example:

- Cyclohexanol derivative preparation : Start with (1r,4r)-4-hydroxycyclohexanol. React with pyrimidin-2-yl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage .

- Stereochemical control : Use trans-cyclohexane diols to ensure the (1r,4r) configuration, as seen in analogous syntheses of tert-butyl piperazine-cyclohexyl derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the diastereomerically pure product.

Q. How can the benzamide core be characterized spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and the cyano group (C≡N, δ ~110–120 ppm in ¹³C) confirm substitution patterns. Cyclohexyl protons appear as multiplet signals (δ 1.5–2.5 ppm) .

- IR spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) correlate with the calculated molecular weight (e.g., m/z 365.2 for C₁₉H₂₀N₄O₂) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Enzyme inhibition assays : Test against bacterial acps-pptase enzymes (critical for lipid biosynthesis) using spectrophotometric monitoring of CoA release .

- Receptor binding studies : Screen for tachykinin NK2 receptor antagonism via competitive binding assays with radiolabeled ligands (IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity of the (1r,4r)-cyclohexyl intermediate?

- Reducing agents : Use LiAlH₄ in anhydrous THF for selective reduction of ketones to alcohols, preserving stereochemistry .

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to direct trans-diastereomer formation during cyclohexane ring closure .

- Kinetic vs. thermodynamic control : Adjust temperature (e.g., –78°C for kinetic preference) to favor the (1r,4r) isomer over the (1s,4s) form .

Q. How do conflicting NMR data for similar benzamides inform structural validation?

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to resolve proton splitting discrepancies in aromatic regions .

- NOESY experiments : Detect spatial proximity between pyrimidinyloxy and cyclohexyl protons to confirm regiochemistry .

- X-ray crystallography : Resolve ambiguous NOE signals by comparing experimental data with crystal structures of analogous compounds (e.g., thieno[2,3-d]pyrimidin-2-yl derivatives) .

Q. What mechanistic insights explain the compound’s potential antibacterial activity?

- Dual-target inhibition : The compound may simultaneously inhibit acps-pptase and FabH enzymes, disrupting bacterial fatty acid biosynthesis. Validate via:

- Enzyme kinetics : Measure Ki values using Michaelis-Menten plots with varying substrate concentrations .

- Bacterial growth assays : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under nutrient-limited conditions .

Q. How can metabolic stability be improved for in vivo studies?

- Trifluoromethyl analogs : Replace the cyano group with CF₃ to enhance lipophilicity and reduce oxidative metabolism (see similar modifications in PubChem derivatives) .

- Prodrug strategies : Introduce ester or carbamate groups at the benzamide nitrogen for pH-dependent activation in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.